3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione
Overview
Description
3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione is a heterocyclic organic compound. Compounds of this class are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other organic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of amines and diketones: This method involves the reaction of an amine with a diketone under acidic or basic conditions to form the desired heterocyclic ring.
Reduction of quinoline derivatives: Quinoline derivatives can be reduced using hydrogenation or other reducing agents to yield the tetrahydroquinoline structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but without the tetrahydro and dione functionalities.
Isoquinoline: An isomeric form with the nitrogen atom in a different position.
Tetrahydroquinoline: A reduced form of quinoline without the dione group.
Uniqueness
3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione is unique due to its specific combination of tetrahydro and dione functionalities, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h1-5H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRFNTVMEIIKEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CCC(=O)N2)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198591 | |
Record name | 4,6,7,8-Tetrahydro-2,5(1H,3H)-quinolinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24803622 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5057-12-5 | |
Record name | 4,6,7,8-Tetrahydro-2,5(1H,3H)-quinolinedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005057125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5057-12-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160504 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6,7,8-Tetrahydro-2,5(1H,3H)-quinolinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/802Y8T7U1B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method described in the research paper?
A1: The research paper describes a novel method for synthesizing 7,7-dimethyl-1,4-diaryl-3,4,7,8-tetrahydroquinoline-2,5(1H,6H)-diones. The reaction utilizes 3-arylamino-5,5-dimethylcyclohex-2-enones, aromatic aldehydes, and Meldrum's acid in an ionic liquid medium []. This method is advantageous due to its neutral reaction conditions, high yields, simple work-up procedure, and environmentally benign nature compared to other existing methods.
Q2: How were the synthesized 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione derivatives characterized?
A2: The synthesized compounds were characterized using various spectroscopic techniques, including Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance (1H NMR) spectroscopy, and elemental analysis []. These techniques allowed researchers to confirm the structures and purities of the synthesized derivatives.
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